2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines phenoxy, nitrothiophene, and acetohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound to form 2-[5-methyl-2-(propan-2-yl)phenoxy]benzaldehyde.
Condensation reaction: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Final condensation: The hydrazone is then reacted with 5-nitrothiophene-2-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy and nitrothiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under conditions like reflux or microwave irradiation.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with electron-rich sites in proteins, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]benzaldehyde
- 5-methyl-2-(propan-2-yl)phenol
- 2-[5-methyl-2-(propan-2-yl)phenoxy]benzoic acid
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of phenoxy, nitrothiophene, and acetohydrazide moieties. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of the nitrothiophene group can enhance the compound’s ability to interact with biological targets, making it a more potent candidate for drug development .
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)14-6-4-12(3)8-15(14)24-10-16(21)19-18-9-13-5-7-17(25-13)20(22)23/h4-9,11H,10H2,1-3H3,(H,19,21)/b18-9+ |
InChI Key |
NXOSGKUKUKEDCR-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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